molecular formula C21H20N6O2S2 B11272894 N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide

N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide

Cat. No.: B11272894
M. Wt: 452.6 g/mol
InChI Key: GPBLRQOKTZIJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a benzothiazole ring, an imidazo[2,1-C][1,2,4]triazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Imidazo[2,1-C][1,2,4]triazole Moiety: This involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization.

    Coupling of the Two Moieties: The benzothiazole and imidazo[2,1-C][1,2,4]triazole units are coupled using a suitable linker, such as a sulfanyl group, under basic or neutral conditions.

    Introduction of the Acetamide Group: This step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-C][1,2,4]triazole moiety, potentially reducing double bonds or nitro groups if present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[2,1-C][1,2,4]triazole derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole and imidazo[2,1-C][1,2,4]triazole moieties could bind to specific sites on proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
  • N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-chlorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The ethoxyphenyl group, in particular, could influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C21H20N6O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N6O2S2/c1-2-29-15-9-7-14(8-10-15)26-11-12-27-20(26)24-25-21(27)30-13-18(28)23-19-22-16-5-3-4-6-17(16)31-19/h3-10H,2,11-13H2,1H3,(H,22,23,28)

InChI Key

GPBLRQOKTZIJKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.